molecular formula C22H30N4O B5053995 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-isopropylbenzyl)methanamine

1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-isopropylbenzyl)methanamine

Cat. No.: B5053995
M. Wt: 366.5 g/mol
InChI Key: JWKUXALPRQGREN-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The acetyl group attached to the piperazine ring could potentially increase its lipophilicity, which might enhance its ability to cross biological membranes.


Molecular Structure Analysis

The molecular structure of this compound would be based on the piperazine ring, with the acetyl group and the pyridinyl group attached at the 2-position, and the isopropylbenzyl group attached as a substituent on the nitrogen atom of the piperazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might confer basicity, while the acetyl group might increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many piperazine derivatives act as antagonists or agonists at various neurotransmitter receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

Properties

IUPAC Name

1-[4-[3-[[(4-propan-2-ylphenyl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-17(2)20-8-6-19(7-9-20)15-23-16-21-5-4-10-24-22(21)26-13-11-25(12-14-26)18(3)27/h4-10,17,23H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKUXALPRQGREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=C(N=CC=C2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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